molecular formula C11H12N2O5 B11041920 3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

Cat. No.: B11041920
M. Wt: 252.22 g/mol
InChI Key: QQRRCYHTTBSQKV-UHFFFAOYSA-N
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Description

3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is a complex organic compound belonging to the class of diketopyrrolopyrrole derivatives (DPPs). These compounds are known for their chemical stability and fluorescent properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE typically involves base-catalyzed condensation reactions using aromatic nitriles and pyrrolinone esters . For example, pyridine-4-carbonitrile can be added to a solution of sodium t-amyl oxide in dry t-amyl alcohol under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE involves its interaction with molecular targets through its fluorescent properties. The compound can absorb light at specific wavelengths and emit light at different wavelengths, making it useful in various imaging and diagnostic applications. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-(1,1-DIMETHYL-2-OXOPROPYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is unique due to its specific structural configuration, which imparts distinct fluorescent properties and chemical stability. This makes it particularly valuable in applications requiring high-performance pigments and fluorescent markers .

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3a-(2-methyl-3-oxobutan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone

InChI

InChI=1S/C11H12N2O5/c1-4(14)10(2,3)11-5(6(15)12-8(11)17)7(16)13-9(11)18/h5H,1-3H3,(H,12,15,17)(H,13,16,18)

InChI Key

QQRRCYHTTBSQKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C12C(C(=O)NC1=O)C(=O)NC2=O

Origin of Product

United States

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